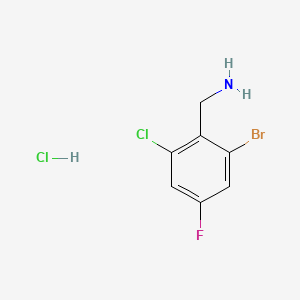
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated phenyl compound to the corresponding amine using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride can be compared with other halogenated phenylamines, such as:
2-Bromo-6-chloro-4-fluoroaniline: Similar structure but lacks the methanamine group.
4-Bromo-2-fluorophenylmethanamine hydrochloride: Similar but with different halogenation pattern.
The uniqueness of this compound lies in its specific combination of halogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrCl2FN |
|---|---|
Molecular Weight |
274.94 g/mol |
IUPAC Name |
(2-bromo-6-chloro-4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-6-1-4(10)2-7(9)5(6)3-11;/h1-2H,3,11H2;1H |
InChI Key |
MHQDODQCSMELMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CN)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















